molecular formula C29H22O6 B2802469 Ethyl 5-((2-methoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate CAS No. 321968-29-0

Ethyl 5-((2-methoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate

Cat. No. B2802469
CAS RN: 321968-29-0
M. Wt: 466.489
InChI Key: YFSFRPOOUHMTMM-UHFFFAOYSA-N
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Description

This compound is a derivative of benzofuran, which is a heterocyclic compound . Benzofurans are aromatic organic compounds that consist of a benzene ring fused to a furan ring .


Molecular Structure Analysis

The molecular structure of this compound seems to be complex with multiple functional groups. It appears to have a benzofuran core, with ethyl, phenyl, and carboxylate groups attached .


Chemical Reactions Analysis

The chemical reactions of this compound would likely depend on the conditions and the reagents used. Benzofurans can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzofuran ring might contribute to its aromaticity and stability .

Scientific Research Applications

Natural Source and Bioactivity

Benzofuran compounds, which include “Ethyl 5-((2-methoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate”, are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds .

Anti-Hepatitis C Virus Activity

A recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity . It is expected to be an effective therapeutic drug for hepatitis C disease .

Anticancer Agents

Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . The benzofuran based lead compounds were synthesized, and the obtained 2-hydroxy-5-nitrobenzaldehyde was subsequently treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, and the ethyl 5-nitrobenzofuran-2-carboxylate was obtained in good yields and purity .

Microwave-Assisted Synthesis

The rise of bacterial resistance to common clinical antibiotics is calling for alternative techniques to synthesize antibacterial drugs with high biodegradability . For instance, microwave-assisted synthesis is a powerful technique that accelerates organic reactions . This could potentially be applied to the synthesis of “Ethyl 5-((2-methoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate”.

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s used as a drug or a catalyst, the mechanism of action would depend on its specific role and the system in which it’s used .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to refer to its Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future directions for this compound could be numerous, depending on its properties and potential applications. It could be explored for use in pharmaceuticals, materials science, or as a building block in organic synthesis .

properties

IUPAC Name

ethyl 5-(2-methoxybenzoyl)oxy-2-phenylbenzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22O6/c1-3-33-29(31)25-22-17-24(34-28(30)21-15-9-10-16-23(21)32-2)19-13-7-8-14-20(19)27(22)35-26(25)18-11-5-4-6-12-18/h4-17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSFRPOOUHMTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC=CC=C4OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-((2-methoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate

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